molecular formula C17H22N2O2 B010921 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane CAS No. 102520-47-8

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane

Cat. No. B010921
M. Wt: 286.37 g/mol
InChI Key: VFKWEGRQSUYGDI-UHFFFAOYSA-N
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Description

Indole derivatives are important elements of many natural and synthetic molecules with significant biological activity . They are found in numerous compounds in Isatis indigotica Fort., a plant belonging to Brassicaceae, which is widely used in the food, pharmaceutical, and cosmetics industries .


Synthesis Analysis

The synthesis of indole and its derivatives often involves various methodologies and elements, ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles .


Molecular Structure Analysis

Indole glucosinolates, which have side chains derived from tryptophan, are among the most widely distributed glucosinolates in nature . The structures of the R-groups of the four common indole glucosinolates include indol-3-ylmethylglucosinolate (IMG), 1-methoxyIMG (1mIMG), 4-hydroxyIMG (4hIMG), and 4-methoxyIMG (4mIMG) .


Chemical Reactions Analysis

Upon tissue disruption, enzymatic hydrolysis of IMG produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate . The isothiocyanate, in turn, can react with water, ascorbate, glutathione, amino acids, and other plant metabolites to produce a variety of physiologically active indole compounds .


Physical And Chemical Properties Analysis

Water is often used as a reaction medium in the synthesis of indole and its derivatives due to its unique physical and chemical properties . Its network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity help many organic reactions to proceed with a high reaction rate and selectivity .

Safety And Hazards

While indole glucosinolates and their breakdown products can have beneficial effects, such as inducing the synthesis of phase 1 detoxifying enzymes, they can also promote carcinogenesis in some cases .

Future Directions

Research on the biological function, small molecule inhibition, and disease relevance of indole glucosinolates has entered a mature development stage . Future research could focus on resolving general toxicity and pharmacokinetic challenges, achieving PKD subtype selectivity, and addressing unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases .

properties

IUPAC Name

10-(1H-indol-3-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-19-8-4-7-17(20-9-10-21-17)16(19)11-13-12-18-15-6-3-2-5-14(13)15/h2-3,5-6,12,16,18H,4,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKWEGRQSUYGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1CC3=CNC4=CC=CC=C43)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907687
Record name 6-[(1H-Indol-3-yl)methyl]-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane

CAS RN

102520-47-8
Record name 6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102520478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(1H-Indol-3-yl)methyl]-7-methyl-1,4-dioxa-7-azaspiro[4.5]decanato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Reactant of Route 2
6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Reactant of Route 3
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6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Reactant of Route 4
6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Reactant of Route 5
6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane
Reactant of Route 6
6-(3-Indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)-decane

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